

# An In-depth Technical Guide to Bis(2-butyloctyl) 10-oxononadecanedioate (C<sub>43</sub>H<sub>82</sub>O<sub>5</sub>)

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## Compound of Interest

Compound Name: *Bis(2-butyloctyl) 10-oxononadecanedioate*

Cat. No.: *B15134891*

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## Abstract

**Bis(2-butyloctyl) 10-oxononadecanedioate** is an ionizable lipid that has garnered attention within the pharmaceutical and biotechnology sectors for its potential application in advanced drug delivery systems. Its chemical structure, featuring a long-chain dicarboxylic acid esterified with branched alcohols, imparts properties that are highly suitable for the encapsulation and delivery of nucleic acids, particularly messenger RNA (mRNA). This technical guide provides a comprehensive overview of the available information on **Bis(2-butyloctyl) 10-oxononadecanedioate**, including its chemical and physical properties, a proposed synthesis protocol, and its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Due to the limited publicly available experimental data specific to this molecule, this guide also incorporates generalized protocols and mechanisms relevant to its class of ionizable lipids.

## Chemical and Physical Properties

**Bis(2-butyloctyl) 10-oxononadecanedioate** is a complex organic molecule with the chemical formula C<sub>43</sub>H<sub>82</sub>O<sub>5</sub>. Its structure consists of a 19-carbon dicarboxylic acid backbone with a ketone group at the 10th position, ester-linked to two 2-butyloctanol molecules. This structure results in four hydrophobic tails, a characteristic that is advantageous for the formation of stable lipid nanoparticles.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Bis(2-butyloctyl) 10-oxonadecanedioate**

Property	Value	Source
Chemical Formula	C43H82O5	<a href="#">[1]</a>
Molecular Weight	679.1 g/mol	<a href="#">[1]</a>
CAS Number	2036272-58-7	<a href="#">[1]</a>
Appearance	Not specified (likely an oil or waxy solid at room temperature)	Inferred
Purity	>98% (as commercially available)	<a href="#">[1]</a>
Storage Condition	-20°C	<a href="#">[1]</a>

The synthesis of this lipid involves the esterification of two precursor molecules: 10-oxonadecanedioic acid and 2-butyloctanol. The properties of these precursors are summarized below.

Table 2: Properties of Precursor Molecules

Precursor	Chemical Formula	Molecular Weight	Key Properties	Source
10-Oxononadecanedioic Acid	C <sub>19</sub> H <sub>34</sub> O <sub>5</sub>	342.47 g/mol	Long-chain dicarboxylic acid with a central ketone group. Likely a solid at room temperature.	Inferred
2-Butyloctanol	C <sub>12</sub> H <sub>26</sub> O	186.33 g/mol	Branched-chain fatty alcohol. Colorless liquid, Boiling Point: 145-149 °C, Density: 0.833 g/mL at 25 °C.	[2][3]

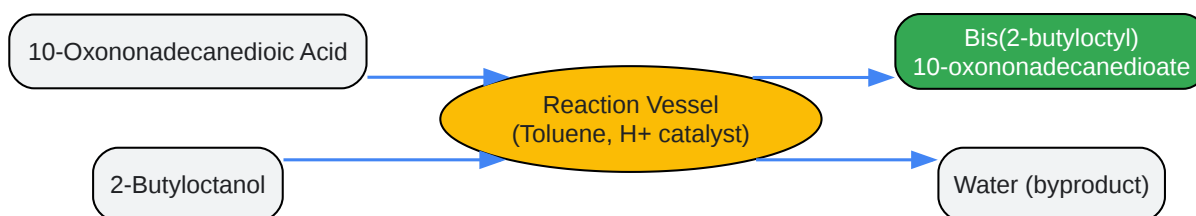
## Synthesis Protocol (Proposed)

While a detailed, peer-reviewed synthesis protocol for **Bis(2-butyloctyl) 10-oxononadecanedioate** is not readily available in the public domain, a standard esterification procedure can be proposed based on general organic chemistry principles. The reaction involves the condensation of 10-oxononadecanedioic acid with an excess of 2-butyloctanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

### Experimental Protocol: Fischer Esterification

- **Reactant Preparation:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 molar equivalent of 10-oxononadecanedioic acid in a suitable solvent like toluene.
- **Addition of Alcohol:** Add 2.2 molar equivalents of 2-butyloctanol to the flask. The slight excess of the alcohol helps to ensure the complete conversion of the dicarboxylic acid.

- **Catalyst Addition:** Add a catalytic amount (e.g., 0.05 molar equivalents) of p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by column chromatography on silica gel to yield the pure **Bis(2-butyloctyl) 10-oxononadecanedioate**.



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Proposed synthesis of **Bis(2-butyloctyl) 10-oxononadecanedioate**.

## Role in mRNA Delivery and Lipid Nanoparticle Formulation

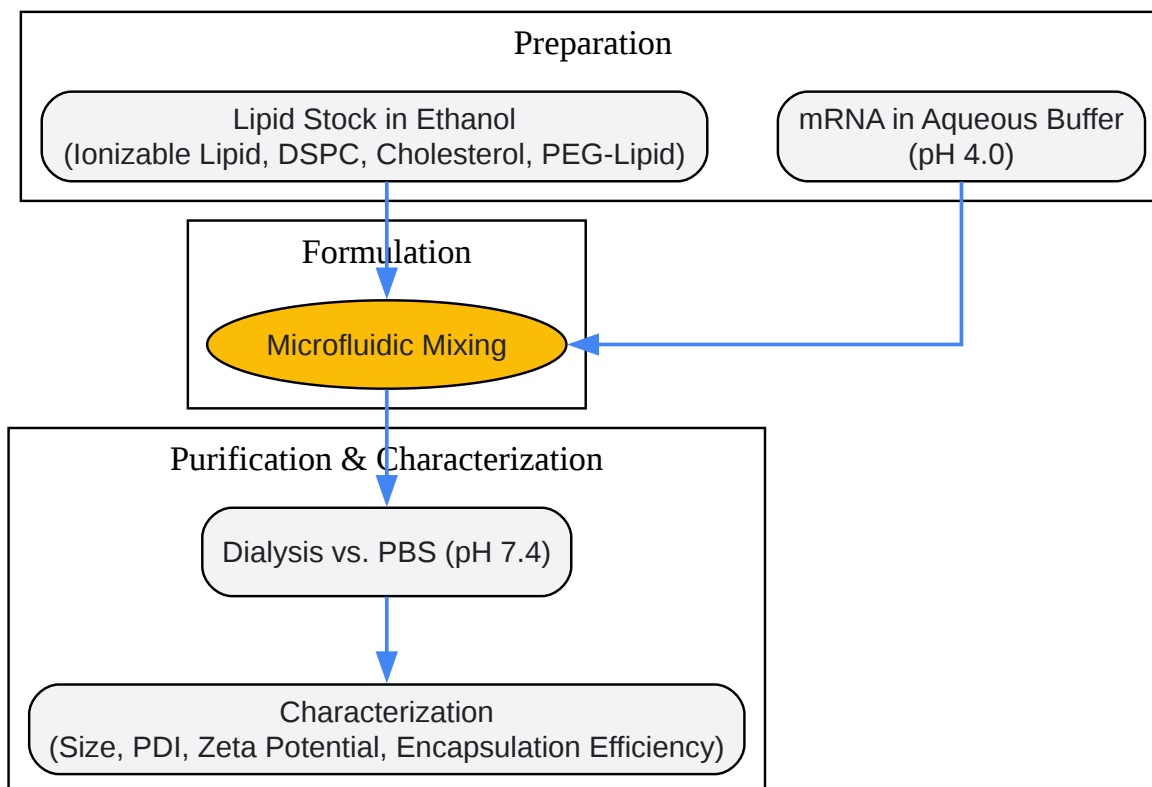
Ionizable lipids like **Bis(2-butyloctyl) 10-oxononadecanedioate** are critical components of lipid nanoparticles for mRNA delivery. At a low pH (typically around 4), the lipid's amino group (in this case, inferred to be part of the headgroup, though the specific ionizable group is not detailed in the available literature) becomes protonated, leading to a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of the negatively

charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), the lipid becomes neutral, reducing potential toxicity. Once inside the endosome of a target cell, the lower pH of the endosome again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

#### Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles (Generalized)

This protocol is a generalized procedure for the formulation of LNPs using a microfluidic mixing device, which is a common method for producing particles with a uniform size distribution.

- **Lipid Stock Preparation:** Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio might be 50% ionizable lipid (**Bis(2-butyloctyl) 10-oxononadecanedioate**), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).
- **mRNA Solution Preparation:** Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
- **Microfluidic Mixing:** Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe of a microfluidic mixing device (e.g., a NanoAssemblr). Set the flow rate ratio of the aqueous to the ethanolic phase typically at 3:1.
- **Nanoparticle Formation:** The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
- **Purification and Buffer Exchange:** The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.
- **Characterization:** The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.



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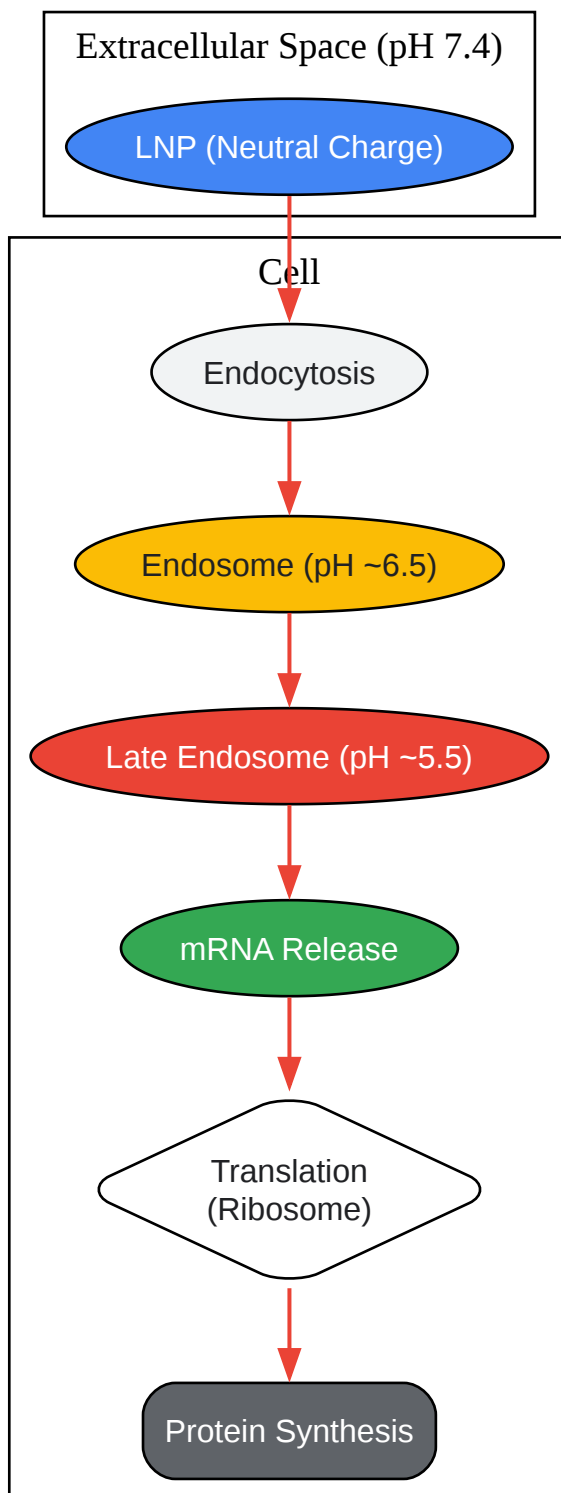
General workflow for mRNA-LNP formulation.

## Mechanism of Cellular Delivery

While the specific interactions of **Bis(2-butyloctyl) 10-oxononadecanedioate** at the cellular level have not been detailed in the literature, a general mechanism for LNP-mediated mRNA delivery can be outlined.

- **Uptake:** The LNPs are taken up by target cells through endocytosis.
- **Endosomal Escape:** As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This is thought to facilitate the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.

- Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.



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Proposed mechanism of LNP-mediated mRNA delivery.

## Conclusion

**Bis(2-butyloctyl) 10-oxonadecanedioate** represents a promising, yet not extensively characterized, ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its chemical structure is well-suited for the encapsulation and cellular delivery of nucleic acids. While specific experimental data for this molecule is sparse in the public domain, this guide provides a framework for its synthesis, formulation into LNPs, and the proposed mechanism of action based on the broader understanding of ionizable lipids in drug delivery. Further research is warranted to fully elucidate the specific properties and performance of this lipid in preclinical and clinical applications.

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